molecular formula C9H9N3S2 B8785822 Cyanomethyl methyl(4-pyridyl)carbamodithioate CAS No. 1158958-89-4

Cyanomethyl methyl(4-pyridyl)carbamodithioate

Cat. No.: B8785822
CAS No.: 1158958-89-4
M. Wt: 223.3 g/mol
InChI Key: URLWWHOJXDIKQC-UHFFFAOYSA-N
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Description

Cyanomethyl methyl(4-pyridyl)carbamodithioate is a useful research compound. Its molecular formula is C9H9N3S2 and its molecular weight is 223.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

1158958-89-4

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

cyanomethyl N-methyl-N-pyridin-4-ylcarbamodithioate

InChI

InChI=1S/C9H9N3S2/c1-12(9(13)14-7-4-10)8-2-5-11-6-3-8/h2-3,5-6H,7H2,1H3

InChI Key

URLWWHOJXDIKQC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=NC=C1)C(=S)SCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (−10° C.) solution of 4-(methylamino)pyridine (9 g, 0.0841 mol) in anhydrous THF (200 mL) was added n-butyl lithium (2.5M, 44 mL, 0.11 mol) dropwise such that the temperature remained below −7° C. The resulting pale yellow suspension was allowed to stir for about one hour at −10° C. To this mixture was added carbon disulfide (10.2 mL, 12.936 g, 0.168 mol) over one hour at 0° C. and the mixture was left to stir overnight at room temperature. The resultant mixture was cooled to 0° C. and bromoacetonitrile (8.8 mL, 15.14 g, 0.126 mol) was added dropwise. The resultant mixture was stirred at room temperature for two hours. The reaction mixture was extracted with diethyl ether (400 mL) and washed with saturated NaHCO3 and brine. The organic layers were combined and dried (Na2SO4) and reduced to a dark brown oil. The crude was dissolved in ethyl acetate and purified by column chromatography (silica gel 60, 70-230 mesh, 30% ethyl acetate in n-hexane as eluent), gave the title compound as off-white cubes (11.05 g, 59% yield). 1H nmr (CDCl3) δ (ppm) 3.78 (s, 3H, N—CH3); 4.05 (s, 2H, SCH2CN); 7.25 (m, 2H, m-ArH); 8.75 (m, 2H, o-ArH).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
59%

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